molecular formula C12H12N2O3 B8587604 Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Ethyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Cat. No. B8587604
M. Wt: 232.23 g/mol
InChI Key: DKTWDOCRBHOHJH-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

5-(3-tert-butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid ethyl ester (2.63 g, 0.00791 mole) in methylene chloride. (5 mL) was treated with trifluoroacetic acid (2.5 mL) at ambient temperature for 4 hours. The mixture was concentrated in vacuo to provide the titled compound (3.68 g).
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([NH:17]C(OC(C)(C)C)=O)[CH:12]=2)[O:8][N:7]=1)=[O:5])[CH3:2].FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:17][C:13]1[CH:12]=[C:11]([C:9]2[O:8][N:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH:10]=2)[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)C1=CC(=CC=C1)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: CALCULATEDPERCENTYIELD 200.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.